methanone CAS No. 62404-32-4](/img/structure/B14517460.png)
[5-(4-Bromophenyl)thiophen-2-yl](piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)thiophen-2-ylmethanone: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromophenyl group attached to the thiophene ring and a piperidinyl methanone moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)thiophen-2-ylmethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Piperidinyl Methanone Formation:
Industrial Production Methods: Industrial production of thiophene derivatives, including 5-(4-Bromophenyl)thiophen-2-ylmethanone, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(4-Bromophenyl)thiophen-2-ylmethanone can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 5-(4-Bromophenyl)thiophen-2-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
- 5-(4-Chlorophenyl)thiophen-2-ylmethanone
- 5-(4-Fluorophenyl)thiophen-2-ylmethanone
- 5-(4-Methylphenyl)thiophen-2-ylmethanone
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (bromine, chlorine, fluorine, or methyl group) .
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability .
- Biological Activity: The presence of different substituents can also influence the biological activity and therapeutic potential of these compounds .
Uniqueness:
Propiedades
Número CAS |
62404-32-4 |
|---|---|
Fórmula molecular |
C16H16BrNOS |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
[5-(4-bromophenyl)thiophen-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H16BrNOS/c17-13-6-4-12(5-7-13)14-8-9-15(20-14)16(19)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2 |
Clave InChI |
TZDFOYHIUICVQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


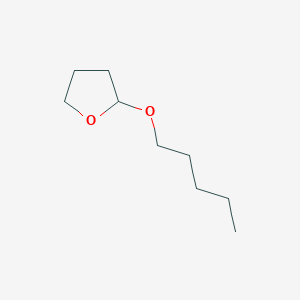
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)


![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
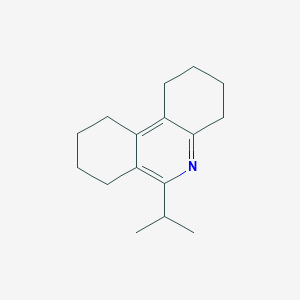

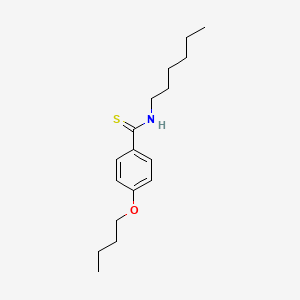
![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
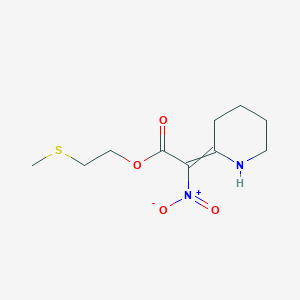
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
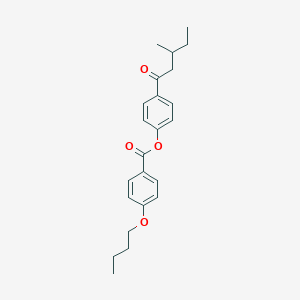
![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
